JH-131e-153

PKC alpha binding affinity DAG-lactone

Researchers requiring reproducible Munc13-1 or PKCα activation face stereochemical inconsistency across DAG-lactone analogs: generic substitution with the E-isomer (AJH-836) reverses PKC isoform selectivity (PKCε > PKCα) and diminishes Munc13-1 potency. JH-131e-153 is the definitive (R,Z)-configured DAG-lactone C1 domain activator. • PKCα binding affinity: Ki = 2.90 nM; activation hierarchy PKCα > Munc13-1 > PKCε. • Stereochemically defined (R,Z) geometry ensures reproducible Munc13-1 activation (WT > I590A ≈ R592A ≈ W588A). • ≥98% purity; supplied as solid; ambient-temperature stable for global shipping.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
Cat. No. B12382080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-131e-153
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CC=C1CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C
InChIInChI=1S/C22H38O5/c1-15(2)10-17(11-16(3)4)8-9-18-12-22(13-23,27-19(18)24)14-26-20(25)21(5,6)7/h9,15-17,23H,8,10-14H2,1-7H3/b18-9-/t22-/m1/s1
InChIKeyXKEOGEXDEKIDNA-JVGWPHRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,Z)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate (JH-131e-153) – Product Identification and Class Overview


(R,Z)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate, commonly referred to as JH-131e-153, is a diacylglycerol (DAG)-lactone that functions as a small-molecule activator of the C1 domain of Munc13-1, a protein essential for vesicle fusion and neurotransmitter release [1]. The compound also activates protein kinase C (PKC) isoforms, with a binding affinity (Ki) of 2.90 nM for PKCα as determined by [³H]PDBu displacement assays [2]. Its molecular formula is C22H38O5, and it is identified by CAS registry number 742104-91-2 [3].

Why Substituting JH-131e-153 with Other DAG-Lactones or PKC Activators Is Not Advisable


DAG-lactones are not functionally interchangeable due to profound stereochemical and conformational influences on C1 domain recognition. The (R,Z) configuration of JH-131e-153 confers a unique activation profile that differs markedly from its E-isomer counterpart AJH-836 and other DAG-lactone analogs. Direct substitution with AJH-836, for instance, results in reversed PKC isoform selectivity (PKCε > PKCα for AJH-836 vs. PKCα > PKCε for JH-131e-153) and diminished Munc13-1 activation potency [1]. Furthermore, the compound's distinct interaction with key C1 domain residues (Trp-588, Ile-590, Arg-592) cannot be replicated by other in-class compounds, as evidenced by differential alanine mutant activation patterns [2]. These functional divergences render generic substitution scientifically invalid and underscore the necessity of using the specific compound for reproducible experimental outcomes.

Quantitative Differentiation of JH-131e-153 Against the Closest DAG-Lactone Analog AJH-836


PKCα Binding Affinity: JH-131e-153 Exhibits 8.1-Fold Higher Affinity Than AJH-836

JH-131e-153 demonstrates a binding affinity (Ki) of 2.90 nM for PKCα, whereas the closest stereoisomeric analog AJH-836 exhibits a Ki of 23.6 ± 2.0 nM for the same target under comparable assay conditions [1][2]. This represents an 8.1-fold increase in affinity for JH-131e-153.

PKC alpha binding affinity DAG-lactone

Munc13-1 Activation Potency: Z-Isomer JH-131e-153 Outperforms E-Isomer AJH-836

In ligand-induced membrane translocation assays, JH-131e-153 consistently elicited higher activation of Munc13-1 compared to AJH-836, while the control DAG-lactone 130C037 failed to activate Munc13-1 entirely [1]. The Z-geometry of JH-131e-153 is critical for this enhanced potency.

Munc13-1 C1 domain neurotransmitter release

PKC Isoform Activation Hierarchy: Divergent Selectivity Profiles Between Stereoisomers

JH-131e-153 activates PKCα more potently than Munc13-1 and PKCε, following the rank order PKCα > Munc13-1 > PKCε. In striking contrast, AJH-836 exhibits a reversed hierarchy: PKCε > PKCα > Munc13-1 [1]. This stereochemistry-driven switch in isoform preference is a defining differential characteristic.

PKC isoform selectivity PKCα PKCε Munc13-1

C1 Domain Mutant Sensitivity: Distinct Residue Dependencies for JH-131e-153 vs AJH-836

Alanine scanning mutagenesis of Munc13-1 C1 domain residues reveals compound-specific activation patterns. JH-131e-153 activation follows WT > I590 ≈ R592A ≈ W588A, whereas AJH-836 follows WT > R592A > W588A > I590A [1]. Notably, the W588A mutation severely impairs AJH-836 activation but is tolerated by JH-131e-153, indicating distinct binding modes.

C1 domain alanine scanning structure-activity relationship

Optimal Scientific Applications for JH-131e-153 Based on Validated Differential Evidence


Neuroscience Research: Munc13-1-Mediated Synaptic Vesicle Priming Studies

JH-131e-153 is uniquely suited for investigations of Munc13-1-dependent neurotransmitter release mechanisms, given its superior activation potency relative to AJH-836 and its distinct mutant sensitivity profile (WT > I590 ≈ R592A ≈ W588A) [1]. This compound enables precise pharmacological manipulation of the Munc13-1 C1 domain in neuronal cultures and brain slice preparations.

PKCα-Selective Pathway Dissection in Calcium-Dependent Signaling

The compound's high-affinity binding to PKCα (Ki 2.90 nM) and its activation hierarchy (PKCα > Munc13-1 > PKCε) make it an ideal tool for selectively probing PKCα-mediated signaling events in calcium-responsive pathways [1][2]. Researchers can leverage JH-131e-153 to distinguish PKCα contributions from those of PKCε, which is preferentially activated by AJH-836 [1].

C1 Domain Ligand Screening and Assay Development

With a well-characterized binding affinity (Ki 2.90 nM) and a defined mutant interaction profile, JH-131e-153 serves as a reliable reference compound for developing and validating high-throughput screening assays targeting the C1 domain of PKC or Munc13-1 [2][3]. Its potency provides a robust positive control for competitive binding and functional translocation assays.

Structure-Activity Relationship (SAR) Studies of DAG-Lactone Stereochemistry

JH-131e-153 represents the (R,Z) stereochemical configuration and is a critical comparator for SAR campaigns exploring the impact of geometry on C1 domain recognition. Direct comparison with the (E)-isomer AJH-836 reveals stereochemistry-dependent shifts in isoform selectivity and mutant sensitivity [1], providing a foundation for rational ligand design.

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